molecular formula C6H6N4 B1521142 2-(Azidomethyl)pyridine CAS No. 609770-35-6

2-(Azidomethyl)pyridine

Cat. No.: B1521142
CAS No.: 609770-35-6
M. Wt: 134.14 g/mol
InChI Key: CETSXNCIBVRWEC-UHFFFAOYSA-N
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Description

2-(Azidomethyl)pyridine is an organic compound characterized by the presence of an azido group (-N3) attached to a pyridine ring via a methylene bridge

Synthetic Routes and Reaction Conditions:

  • From Pyridine Derivatives: One common method involves the reaction of pyridine with chloromethyl azide under suitable conditions to introduce the azidomethyl group.

  • From 2-(Chloromethyl)pyridine: Another approach is the nucleophilic substitution of 2-(chloromethyl)pyridine with sodium azide (NaN3) in a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods: Industrial production typically involves scaling up these laboratory methods, ensuring the use of appropriate safety measures due to the reactive nature of azides. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form pyridine N-oxide derivatives.

  • Reduction: Reduction of the azido group can yield amines, which are valuable intermediates in organic synthesis.

  • Substitution Reactions: The azido group can be substituted with various nucleophiles, leading to a wide range of products.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Substitution: Nucleophiles like Grignard reagents or organolithium compounds.

Major Products Formed:

  • Pyridine N-oxides: Resulting from oxidation reactions.

  • Amines: Produced through reduction of the azido group.

  • Various Substituted Pyridines: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

2-(Azidomethyl)pyridine is utilized in various scientific research applications:

  • Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.

  • Biology: The azido group can be used in bioconjugation techniques to label biomolecules.

  • Medicine: It is explored for its potential use in drug discovery and development.

  • Industry: Its reactivity makes it valuable in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

  • 2-(Azidomethyl)oxirane: Similar in structure but contains an oxirane ring instead of a pyridine ring.

  • 2-(Azidomethyl)benzoyl: Used as a protecting group in nucleosides.

  • 2-(Azidomethyl)naphthalene: Contains a naphthalene ring instead of a pyridine ring.

Uniqueness: 2-(Azidomethyl)pyridine is unique due to its pyridine core, which imparts distinct electronic and steric properties compared to other azidomethyl compounds. This influences its reactivity and the types of reactions it can undergo.

Properties

IUPAC Name

2-(azidomethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-10-9-5-6-3-1-2-4-8-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CETSXNCIBVRWEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672499
Record name 2-(Azidomethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

609770-35-6
Record name 2-(Azidomethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-(azidomethyl)pyridine facilitate the synthesis of novel ligands for transition metal complexes?

A1: this compound serves as a versatile starting material for creating diverse ligands through a "click" reaction with alkynes. This reaction, specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), forms a triazole ring, effectively linking the pyridine moiety to various functional groups provided by the alkyne. [, ] For instance, reacting this compound with phosphaalkynes leads to the formation of pyridyl-functionalized triazaphospholes. [] These ligands, featuring both phosphorus and nitrogen donor atoms, can coordinate to transition metals like Rhenium(I), forming complexes with potential applications in catalysis and materials science. [] Similarly, reacting this compound with but-3-ynyl sodium sulfate yields a water-soluble pyridyl-triazole ligand. [] This ligand, when combined with palladium precursors, creates highly active catalysts for Suzuki-Miyaura coupling reactions in aqueous media. []

Q2: What are the advantages of using water-soluble ligands derived from this compound in catalysis?

A2: Water-soluble ligands, like the pyridyl-triazole ligand derived from this compound and but-3-ynyl sodium sulphate, offer significant advantages in catalysis by enabling reactions to be performed in aqueous media. [] This eliminates the need for environmentally harmful organic solvents, contributing to greener and more sustainable chemical processes. Furthermore, these ligands often allow for easy separation of the catalyst from the reaction mixture, facilitating catalyst recovery and recycling. In the case of the palladium-catalyzed Suzuki-Miyaura coupling, the aqueous catalytic phase containing the pyridyl-triazole ligand could be reused multiple times without losing its activity, highlighting its potential for sustainable catalytic applications. []

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